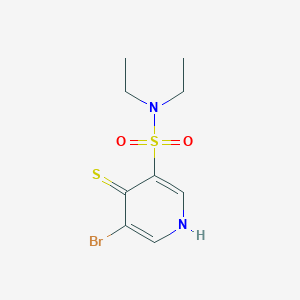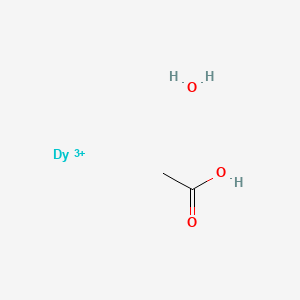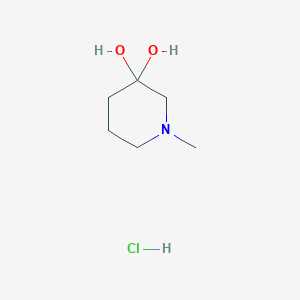![molecular formula C7H11NNa3O6+3 B11816656 trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid](/img/structure/B11816656.png)
trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid typically involves the reaction of chloroacetic acid with ammonia, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully monitored to maintain optimal conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its structure and properties.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different properties and applications. For example, oxidation can lead to the formation of nitrilotriacetic acid derivatives with different metal-binding capabilities .
Applications De Recherche Scientifique
Trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in analytical chemistry to control metal ion concentrations.
Biology: Employed in biological research to study metal ion interactions with biomolecules.
Medicine: Investigated for its potential use in medical treatments involving metal ion regulation.
Industry: Utilized in water treatment, cleaning products, and other industrial applications where metal ion control is crucial
Mécanisme D'action
The mechanism by which trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid exerts its effects involves its ability to bind metal ions through its carboxylate groups. This binding forms stable complexes with metal ions, preventing them from participating in unwanted reactions. The molecular targets include various metal ions, and the pathways involved are related to metal ion chelation and stabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and other aminopolycarboxylic acids.
Comparison
Compared to these similar compounds, trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid has unique properties, such as its specific metal-binding capabilities and stability under various conditions. Its structure allows for selective binding of certain metal ions, making it particularly useful in applications where precise metal ion control is required .
Propriétés
Formule moléculaire |
C7H11NNa3O6+3 |
|---|---|
Poids moléculaire |
274.13 g/mol |
Nom IUPAC |
trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid |
InChI |
InChI=1S/C7H11NO6.3Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/t4-;;;/m0.../s1 |
Clé InChI |
OHOTVSOGTVKXEL-WJXVXWFNSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Na+] |
SMILES canonique |
CC(C(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B11816575.png)


![3-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11816591.png)
![trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole](/img/structure/B11816593.png)
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B11816600.png)
![[2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate](/img/structure/B11816601.png)
![[2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate](/img/structure/B11816606.png)


![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate](/img/structure/B11816639.png)

![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester](/img/structure/B11816648.png)
